![molecular formula C17H14ClN3O3S B2490538 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 903352-12-5](/img/structure/B2490538.png)

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

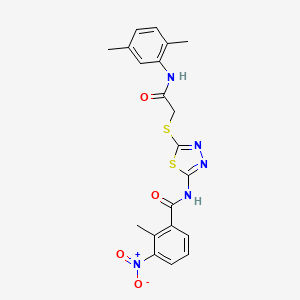

The synthesis of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide and related compounds involves multi-step chemical reactions. For instance, novel derivatives have been synthesized through the reaction of aminoguanidines with phenylglyoxal hydrate in acetic acid, showing potential cytotoxic activity against human cancer cell lines such as HCT-116, HeLa, and MCF-7 (Żołnowska et al., 2016).

Molecular Structure Analysis

X-ray crystallography and molecular docking studies have been used to determine the molecular structure of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide derivatives. These studies reveal insights into their potential binding sites and mechanism of action within biological systems, offering a foundation for designing more effective compounds (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide includes its ability to undergo various chemical transformations, contributing to the synthesis of novel compounds with potential therapeutic applications. Reactions with thiourea and other agents have been reported, highlighting its versatility in chemical synthesis (Rozentsveig et al., 2011).

Scientific Research Applications

1. Cognitive Enhancement and Neuroprotective Effects

- SB-399885, a compound structurally similar to 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide, has been found to be a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties, demonstrating the potential to improve memory and learning deficiencies in conditions such as Alzheimer's disease and schizophrenia (Hirst et al., 2006). This was evidenced by the compound's ability to reverse age-dependent deficits in water maze spatial learning in aged rats and to enhance cholinergic function.

2. Antidepressant and Anxiolytic Effects

- The selective 5-HT6 receptor antagonist SB-399885 also exhibited significant anti-immobility action when administered with various antidepressant drugs in a forced swim test in rats, indicating its potential to augment the effects of antidepressants (Wesołowska & Nikiforuk, 2008). Additionally, SB-399885 showed anxiolytic-like effects in animal models, suggesting its potential in treating anxiety disorders (Wesołowska, 2008).

3. Pain Management

- Studies have shown that the blockade of 5-HT6 receptors can modulate nociception and hypothalamo-pituitary-adrenal axis activity in models of persistent pain, indicating a potential role in pain management (Finn et al., 2007).

4. Anti-Intestinal Nematode Activity

- Some derivatives of benzenesulfonamide, including compounds with structural similarities to 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide, demonstrated significant anti-intestinal nematode activities, suggesting their potential use in the development of new anti-intestinal drugs (Duan et al., 2011).

Mechanism of Action

Target of Action

The compound belongs to the class of sulfonamides, which are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid . .

Mode of Action

As a sulfonamide, it may act by inhibiting the synthesis of folic acid in bacteria, thereby preventing bacterial growth . The compound may bind to the enzyme responsible for folic acid synthesis and inhibit its activity.

Biochemical Pathways

Sulfonamides are known to affect the folic acid synthesis pathway in bacteria . By inhibiting this pathway, they prevent the production of essential components required for bacterial growth and replication.

properties

IUPAC Name |

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c1-24-17-11-10-16(19-20-17)12-2-6-14(7-3-12)21-25(22,23)15-8-4-13(18)5-9-15/h2-11,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLXNQGHUHJRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl fluoride](/img/structure/B2490459.png)

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2490463.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2490466.png)

![2-(Trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B2490467.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2490468.png)

![(E)-N-Methyl-2-(4-methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2490470.png)

![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2490474.png)